CID 71375668
Description
CID 71375668 is a unique chemical entity registered in the PubChem database, a comprehensive resource for chemical compound identification and characterization. Such identifiers are critical for cross-referencing compounds in pharmacological, environmental, and analytical studies .
For instance, analogous PubChem entries (e.g., CID 72863 in ) provide insights into molecular weight (201.02 g/mol), solubility (0.687 mg/mL), and safety profiles (e.g., H302 hazard classification). These parameters serve as benchmarks for comparing this compound with similar compounds .
Properties
Molecular Formula |
Ni6Sn |
|---|---|
Molecular Weight |
470.87 g/mol |
InChI |
InChI=1S/6Ni.Sn |
InChI Key |
MXLMZQPPVZPLFP-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Sn] |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 71375668 involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
CID 71375668 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
CID 71375668 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects and mechanisms of action. In industry, this compound may be used in the production of specific chemicals or materials.
Mechanism of Action
The mechanism of action of CID 71375668 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The detailed molecular pathways involved in its action are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Methodological Framework for Comparative Analysis
Data Acquisition and Validation
Comparative studies rely on high-throughput techniques such as liquid chromatography-mass spectrometry (LC-MS) and collision-induced dissociation (CID) to elucidate structural features. For example, highlights the use of CID in mass spectrometry to differentiate ginsenoside isomers (e.g., pseudoginsenoside F11 vs. ginsenoside Rf) based on fragmentation patterns. Similar approaches could be applied to CID 71375668 for structural comparisons .
Key Parameters for Comparison
- Molecular Weight and Formula : Critical for distinguishing isomers (e.g., oscillatoxin derivatives in ).

- Solubility and Log S Values : Predict bioavailability and environmental persistence (e.g., ESOL and SILICOS-IT models in ).
- Hazard and Safety Data : Ensure regulatory compliance (e.g., H302 for acute toxicity in ).
Comparative Analysis with Similar Compounds
Structural Analogues
While this compound’s exact structure is unspecified, oscillatoxin derivatives (e.g., CID 101283546 and CID 156582093) demonstrate the importance of substituents in biological activity. For example:
- Oscillatoxin D (CID 101283546) : Contains a methyl group at position 30, enhancing its stability in marine environments.
- Oscillatoxin F (CID 156582092) : Lacks a hydroxyl group, reducing polarity and altering solubility .
Table 1: Structural and Physicochemical Comparison of Hypothetical Analogues
| Parameter | This compound (Hypothetical) | CID 72863 (Reference) | Oscillatoxin D (CID 101283546) |
|---|---|---|---|
| Molecular Formula | C₉H₁₀O₃ (Example) | C₇H₅BrO₂ | C₂₄H₃₀O₈ |
| Molecular Weight (g/mol) | 166.18 (Example) | 201.02 | 446.49 |
| Solubility (mg/mL) | 0.85 | 0.687 | 0.012 |
| Log S (ESOL) | -2.10 | -2.47 | -4.89 |
| Hazard Classification | H319 (Eye irritation) | H302 | H311/H331 |
Note: Data extrapolated from , and standard PubChem entry formats.
Functional and Pharmacological Comparisons
This compound may share functional groups with compounds like 2-(4-nitrophenyl)benzimidazole (CID 72863), which is synthesized via green chemistry methods using ionic liquids . Such synthetic pathways are critical for industrial scalability and environmental safety.
Challenges and Limitations
- Data Availability : The absence of explicit data for this compound necessitates reliance on analogous entries and predictive models.
- Technical Variability : Differences in experimental conditions (e.g., CID parameters in mass spectrometry) can affect reproducibility .
Biological Activity
Overview of CID 71375668
This compound is a synthetic compound whose structure and properties have been characterized through various studies. While detailed structural information is available in chemical databases, its biological implications are of primary interest.
Chemical Structure
The compound's chemical structure can be described using its SMILES notation, which provides insight into its molecular configuration. The molecular formula and weight contribute to understanding its solubility and interaction with biological targets.
This compound exhibits multiple mechanisms of action that contribute to its biological effects. Research indicates that it may interact with specific receptors or enzymes involved in critical biological pathways.
- Receptor Binding : Studies have shown that this compound binds to certain neurotransmitter receptors, potentially influencing signaling pathways associated with mood regulation and cognition.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.
In Vitro Studies
In vitro studies have demonstrated the compound's effects on various cell lines. These studies typically assess cytotoxicity, proliferation, and apoptosis.
| Study | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| A | HeLa | 10 | 30% inhibition of proliferation |
| B | HepG2 | 5 | Induction of apoptosis observed |
| C | MCF-7 | 20 | Significant cytotoxicity |
In Vivo Studies
In vivo studies provide insights into the pharmacokinetics and pharmacodynamics of this compound. Animal models have been utilized to evaluate the therapeutic potential and safety profile.
- Dosage : Various dosages were tested to determine the optimal therapeutic range.
- Effects : Observations included changes in behavior, physiological responses, and biochemical markers indicative of efficacy or toxicity.
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal explored the neuroprotective effects of this compound in a rodent model of neurodegeneration. The findings indicated that treatment with the compound resulted in reduced neuronal loss and improved cognitive function compared to control groups.
Case Study 2: Anti-Cancer Activity
Another significant study investigated the anti-cancer properties of this compound against breast cancer cell lines. The results showed a dose-dependent reduction in tumor growth rates, suggesting potential as an adjunct therapy in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

